Ethyl acetoacetate-4-13C

Overview

Description

Ethyl acetoacetate-4-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the fourth carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-4-13C can be synthesized through the Claisen condensation of ethyl acetate with a carbon-13 labeled acetic acid derivative. The reaction typically involves the use of a strong base, such as sodium ethoxide, in an anhydrous ethanol solution. The reaction proceeds under reflux conditions, leading to the formation of this compound along with ethanol as a byproduct .

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol, where the diketene is labeled with carbon-13 at the appropriate position. This method ensures high yields and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-4-13C undergoes various chemical reactions, including:

Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

Nucleophilic substitution: The enolate form of this compound can act as a nucleophile in reactions with alkyl halides and acyl chlorides.

Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions

Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

Reducing agents: Sodium borohydride, lithium aluminum hydride

Alkylating agents: Alkyl halides, acyl chlorides

Major Products

Alkylated derivatives: Formed through nucleophilic substitution reactions.

Hydroxy derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemical Synthesis

Ethyl acetoacetate-4-13C is widely used as a precursor in organic synthesis. Its unique isotopic labeling allows for tracking the incorporation of carbon atoms in various chemical reactions. Some notable applications include:

- Synthesis of Pharmaceuticals : Ethyl acetoacetate is often utilized in the synthesis of active pharmaceutical ingredients (APIs). The isotopic variant aids in understanding metabolic pathways and the fate of drug molecules within biological systems .

- Preparation of Heterocycles : The compound serves as a building block for synthesizing heterocyclic compounds, which are essential in medicinal chemistry. The labeled carbon helps in elucidating reaction mechanisms and improving yields .

Biological Research

In biological studies, this compound is employed for its ability to act as a tracer in metabolic studies. Key applications include:

- Metabolic Flux Analysis : Researchers use this compound to study metabolic pathways by tracing the flow of carbon through various biochemical reactions. This is crucial for understanding disease mechanisms and drug metabolism .

- Proteomics : It is utilized in proteomics for labeling peptides and proteins, enabling researchers to quantify protein expression levels and modifications accurately. Techniques such as mass spectrometry benefit from the isotopic labeling, allowing for precise identification of proteins .

Analytical Chemistry

This compound plays a significant role in analytical chemistry, particularly in the following areas:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The labeled compound enhances NMR studies by providing distinct signals that can be used to identify molecular structures and dynamics .

- Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS analyses, this compound serves as an internal standard. Its known concentration helps improve the accuracy of quantifying other compounds in complex mixtures .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits of Using this compound |

|---|---|---|

| Chemical Synthesis | Precursor for pharmaceuticals | Tracing carbon incorporation, elucidating mechanisms |

| Biological Research | Metabolic flux analysis | Understanding metabolic pathways, drug metabolism |

| Analytical Chemistry | NMR spectroscopy | Enhanced signal clarity for structural identification |

| GC-MS internal standard | Improved quantification accuracy in complex samples |

Case Study 1: Metabolic Pathway Elucidation

In a study published by Marshall et al., this compound was used to trace metabolic pathways in cancer cells. By incorporating this labeled compound into cell cultures, researchers were able to map out how cancer cells utilize glucose differently compared to normal cells, providing insights into potential therapeutic targets .

Case Study 2: Drug Development

A pharmaceutical company employed this compound during the development of a new anti-inflammatory drug. The isotopic labeling allowed scientists to track the drug's metabolism in vivo, revealing critical information about its pharmacokinetics and helping optimize its formulation for better efficacy and safety profiles .

Mechanism of Action

The mechanism of action of ethyl acetoacetate-4-13C involves its ability to participate in various chemical reactions due to the presence of the carbon-13 isotope. The labeled carbon allows for detailed tracking of the compound through different reaction pathways and metabolic processes. The molecular targets and pathways involved include keto-enol tautomerism, nucleophilic substitution, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetoacetate: The non-labeled version of the compound, widely used in similar applications but without the isotopic tracking capability.

Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group, used in similar chemical reactions.

Diethyl malonate: Another ester used in nucleophilic substitution reactions, often compared with ethyl acetoacetate in synthetic applications.

Uniqueness

Ethyl acetoacetate-4-13C is unique due to its isotopic labeling, which provides a powerful tool for studying reaction mechanisms and metabolic pathways with high precision. This makes it invaluable in research fields where tracking the movement and transformation of carbon atoms is crucial .

Biological Activity

Ethyl acetoacetate-4-13C (CAS Number: 61973-42-0) is a stable isotope-labeled derivative of ethyl acetoacetate, an important compound in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 131.134 g/mol |

| Density | 1.037 g/mL at 25ºC |

| Boiling Point | 181ºC |

| Melting Point | -43ºC |

| Flash Point | 84ºC |

This compound is characterized by its low toxicity and biodegradability, which make it suitable for various biological applications and studies .

Mechanisms of Biological Activity

Inhibition of Bacterial Biofilm Formation

Research indicates that ethyl acetoacetate exhibits significant antibacterial properties, particularly as an inhibitor of bacterial biofilms. A study by Horne et al. (2018) demonstrated that ethyl acetoacetate effectively disrupts biofilm formation in various bacterial strains, highlighting its potential as an anti-infective agent .

Metabolic Pathways

this compound serves as a useful tracer in metabolic studies due to its stable carbon isotope. It is incorporated into various metabolic pathways, allowing researchers to track the fate of carbon in biological systems. This property is particularly valuable in pharmacokinetic studies where understanding drug metabolism is crucial .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anti-infective Agent : Its ability to inhibit biofilm formation suggests potential use in treating chronic infections where biofilms are prevalent.

- Cancer Research : Studies have explored its role in apoptosis and autophagy, indicating that it may influence cancer cell survival and proliferation .

- Neuroprotective Effects : Preliminary research suggests that ethyl acetoacetate may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Case Study 1: Biofilm Inhibition

In a controlled laboratory study, Horne et al. evaluated the effect of ethyl acetoacetate on biofilm-forming bacteria such as Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when exposed to varying concentrations of ethyl acetoacetate, suggesting its potential use in clinical settings to prevent device-related infections .

Case Study 2: Metabolic Tracing

A study investigating the metabolic pathways of drugs used this compound as a tracer to understand how drugs are metabolized in the liver. The findings revealed insights into the kinetics of drug metabolism, demonstrating how stable isotopes can enhance our understanding of pharmacokinetics .

Research Findings

Recent studies have expanded on the biological activities associated with this compound:

- Antimicrobial Activity : Ethyl acetoacetate has shown effectiveness against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and DNA damage response pathways, providing insights into its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. How is Ethyl Acetoacetate-4-13C synthesized, and what methods ensure isotopic purity?

this compound is typically synthesized via Claisen condensation using isotopically labeled precursors. For example, ¹³C-labeled acetic acid or acetyl-CoA derivatives can be reacted with ethyl alcohol under acid catalysis. Isotopic purity (>99%) is confirmed using quantitative ¹³C NMR and high-resolution mass spectrometry (HRMS). Key parameters include reaction temperature (60–80°C), solvent selection (e.g., dry ethanol), and rigorous exclusion of moisture to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound in metabolic studies?

- ¹³C NMR : Identifies the position and incorporation efficiency of the ¹³C label. Peaks at δ 25–30 ppm (carbonyl) and δ 60–70 ppm (ethyl group) confirm structural integrity .

- GC-MS : Quantifies isotopic enrichment by analyzing fragmentation patterns (e.g., m/z 43 for the acetyl fragment).

- Isotope Ratio Mass Spectrometry (IRMS) : Validates isotopic abundance and detects contamination from unlabeled analogs .

Q. How does isotopic labeling at the 4-position influence reaction kinetics in keto-enol tautomerism studies?

The ¹³C label at the 4-position allows precise tracking of keto-enol equilibrium via kinetic isotope effects (KIE). NMR line-shape analysis or stopped-flow spectroscopy can measure tautomerization rates. For example, ¹³C labeling reduces the activation energy slightly (~1–2 kJ/mol) compared to unlabeled analogs, affecting reaction dynamics in solvent-dependent studies .

Advanced Research Questions

Q. What experimental design considerations are essential for using this compound in tracer studies for metabolic flux analysis (MFA)?

- Cell Culture Conditions : Ensure uniform ¹³C distribution by using defined media and avoiding unlabeled carbon sources.

- Sampling Timepoints : Optimize based on metabolic turnover rates (e.g., 10–60 minutes for glycolysis intermediates).

- Data Correction : Account for natural abundance ¹³C (1.1%) using matrix-based algorithms like Isotopomer Network Compartmental Analysis (INCA) .

Q. How can researchers resolve contradictions in isotopic enrichment data from different analytical platforms?

Q. How do thermodynamic properties of this compound differ from its unlabeled counterpart?

The ¹³C label increases the molecular weight by 1 Da, subtly altering:

- Vapor Pressure : ~0.5% lower due to increased molecular mass (experimentally validated via gas chromatography headspace analysis).

- Boiling Point : Minor elevation (1–2°C) observed in distillation studies.

- Reaction Equilibrium : Slight shifts in esterification equilibria, calculable via Van’t Hoff plots .

Q. Data Validation and Reporting

Q. How should researchers document isotopic labeling efficiency in publications?

- Supplemental Data : Include raw NMR spectra, MS chromatograms, and IRMS validation reports.

- Uncertainty Analysis : Report standard deviations from triplicate measurements and instrument detection limits.

- Comparative Tables : Tabulate labeled vs. unlabeled compound properties (e.g., retention times, fragmentation patterns) .

Q. What are best practices for citing spectral data (NMR, MS) of this compound?

Reference databases like the NIST Chemistry WebBook (Entry: this compound) for standardized spectral libraries. Provide accession numbers and experimental conditions (e.g., NMR frequency, MS ionization mode) to ensure reproducibility .

Q. How can computational modeling complement experimental studies using this compound?

Density Functional Theory (DFT) simulations predict isotopic effects on molecular geometry and vibrational frequencies. For example, B3LYP/6-31G* models correlate well with experimental IR spectra, aiding in peak assignments for keto-enol tautomers .

Properties

IUPAC Name |

ethyl 3-oxo(413C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

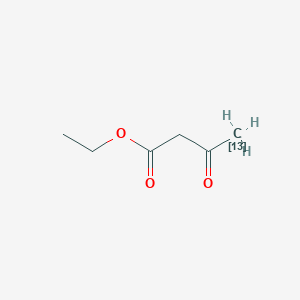

Isomeric SMILES |

CCOC(=O)CC(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480004 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100548-44-5 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.